molecular formula C11H15NO5 B3664761 methyl (3,4,5-trimethoxyphenyl)carbamate CAS No. 90073-46-4

methyl (3,4,5-trimethoxyphenyl)carbamate

Cat. No.: B3664761
CAS No.: 90073-46-4
M. Wt: 241.24 g/mol
InChI Key: RBHCSXUPCBOQJU-UHFFFAOYSA-N
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Description

Methyl (3,4,5-trimethoxyphenyl)carbamate is a chemical building block designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a carbamate group, which is known for its high chemical and proteolytic stability, as well as its ability to serve as a peptide bond mimic, making it a valuable scaffold for designing pharmacologically active molecules . The 3,4,5-trimethoxyphenyl moiety is a privileged structure in medicinal chemistry, frequently found in compounds with significant biological activity. Researchers can utilize this reagent in the synthesis of complex heterocyclic structures, such as 1,2,3,4-tetrasubstituted pyrroles and various quinolones, which are core structures in many natural and synthetic bioactive substances . Its mechanism of action in resulting molecules can vary widely but often involves targeted interactions with enzymes. The carbamate group itself is a key functional group in many approved drugs, including cholinesterase inhibitors, chemotherapeutic agents, and protease inhibitors, highlighting its versatility and importance in rational drug design . This product is intended for use in a controlled laboratory setting by qualified personnel. Handling should follow standard safety protocols for research chemicals. This compound is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-(3,4,5-trimethoxyphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c1-14-8-5-7(12-11(13)17-4)6-9(15-2)10(8)16-3/h5-6H,1-4H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHCSXUPCBOQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80535921
Record name Methyl (3,4,5-trimethoxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80535921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90073-46-4
Record name Methyl (3,4,5-trimethoxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80535921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 3,4,5 Trimethoxyphenyl Carbamate and Analogous Chemical Structures

Strategic Approaches to the Synthesis of 3,4,5-Trimethoxyphenol (B152058) Precursors

The foundation for synthesizing methyl (3,4,5-trimethoxyphenyl)carbamate lies in the effective preparation of 3,4,5-trimethoxyphenol. This is typically achieved through multi-step synthetic routes that manipulate readily available starting materials.

Multi-Step Synthesis of Key Trimethoxyphenyl Building Blocks

The journey to 3,4,5-trimethoxyphenol often commences with more accessible compounds like vanillin (B372448) or 3,4,5-trimethoxybenzoic acid. semanticscholar.orggoogle.com A common strategy involves a sequence of reactions to introduce the necessary functional groups at the correct positions on the benzene (B151609) ring.

A different synthetic route to a related trimethoxyphenyl structure, 3,4,5-trimethoxytoluene, starts from p-cresol. This method involves bromination followed by methylation to produce 3,5-dibromo-4-methoxytoluene. Subsequent methoxylation with sodium methoxide (B1231860) yields the desired trimethoxy derivative. researchgate.net

The synthesis of various trimethoxyphenyl-based analogs often begins with reactions involving 3,4,5-trimethoxybenzaldehyde. For instance, it can be reacted with other molecules to form complex structures like azalactones, which serve as intermediates for further chemical modifications. nih.gov Similarly, 3,4,5-trimethoxy benzoyl chloride is a key reactant for creating amide derivatives. nih.gov

Functional Group Interconversions on the Aromatic Ring System

Functional group interconversion (FGI) is a critical set of techniques in organic synthesis that allows for the transformation of one functional group into another. ub.eduimperial.ac.ukvanderbilt.eduorganic-chemistry.org These reactions are essential for manipulating the aromatic ring system to install the desired substituents for 3,4,5-trimethoxyphenol.

A key transformation in some synthetic routes is the conversion of a carboxylic acid group into a hydroxyl group. This can be achieved through a series of reactions, such as the Curtius rearrangement, where a carboxylic acid is converted to an acyl azide, which then rearranges to an isocyanate. The isocyanate can then be hydrolyzed to an amine, which is subsequently converted to a phenol (B47542) through diazotization and hydrolysis. organic-chemistry.org

Another important FGI is the introduction of methoxy (B1213986) groups. This is often accomplished via nucleophilic substitution reactions on an aromatic ring activated by other substituents. For example, the methoxylation of 3,5-dibromo-4-methoxytoluene with sodium methoxide is a key step in one of the syntheses of a trimethoxyphenyl compound. researchgate.net

The table below summarizes some of the key starting materials and the resulting trimethoxyphenyl intermediates.

Starting MaterialKey IntermediateReference
3,4,5-Trimethoxybenzoic Acid3,4,5-Trimethoxyphenol google.com
VanillinPedalitin nih.gov
p-Cresol3,4,5-Trimethoxytoluene researchgate.net
3,4,5-Trimethoxybenzaldehyde(Z)-2-(3,4-Dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazol-5(4H)-one nih.gov

Optimized Carbamate (B1207046) Formation Reactions for Target Compound Synthesis

Once the 3,4,5-trimethoxyphenol precursor is obtained, the next stage is the formation of the carbamate linkage. Several methods have been developed for this transformation, each with its own advantages.

Reaction of Methylamine (B109427) with Activated Phenyl Carbonates or Chloroformates

A traditional and widely used method for forming carbamates involves the reaction of an alcohol or phenol with an activated carbonyl compound, followed by reaction with an amine. In the context of this compound, 3,4,5-trimethoxyphenol would first be reacted with an activating agent like phosgene (B1210022) or a chloroformate to form a highly reactive intermediate. This intermediate then readily reacts with methylamine to yield the desired carbamate.

A related approach utilizes activated carbonates, such as p-nitrophenyl carbonate, which can be prepared from the corresponding phenol and p-nitrophenyl chloroformate. acs.org These activated carbonates then react with amines to form carbamates. acs.org Diphenyl carbonate can also react with methylamine to generate phenyl-N-methyl urethane, which upon thermal decomposition, yields methyl isocyanate that can then react with a phenol to form the N-methyl carbamate. google.com

Direct Carbamoylation Techniques

Direct carbamoylation methods offer a more streamlined approach to carbamate synthesis by avoiding the handling of highly reactive and often toxic reagents like phosgene. One such technique involves the reaction of an alcohol or phenol directly with an isocyanate. For the synthesis of this compound, this would involve the direct reaction of 3,4,5-trimethoxyphenol with methyl isocyanate. wikipedia.org This reaction can be slow but can be catalyzed by tertiary amines or certain organotin compounds. wikipedia.org

Another direct method involves the use of carbamoyl (B1232498) chlorides. N-substituted carbamoyl chlorides can be formed in situ and then reacted with phenols to produce O-aryl carbamates, providing a versatile and efficient route. organic-chemistry.org

The use of carbon dioxide as a C1 source represents a greener approach to carbamate synthesis. nih.gov Amines can react with CO2 to form a carbamic acid intermediate, which can then be reacted with an electrophile to generate the carbamate. organic-chemistry.orgnih.gov

Catalyst-Mediated Synthesis of N-Alkyl Carbamates

The efficiency and selectivity of carbamate synthesis can be significantly enhanced through the use of catalysts. Various catalytic systems have been developed for the formation of N-alkyl carbamates.

For the reaction of phenols with methyl isocyanate, basic compounds such as bicyclic amidines or guanidines have been shown to be effective catalysts. google.com Metal-based catalysts are also widely employed. For instance, lead compounds have demonstrated excellent catalytic activity in the synthesis of methyl N-phenyl carbamate from dimethyl carbonate and N,N'-diphenyl urea. researchgate.net Zirconium(IV) compounds, in the presence of additives like 2-hydroxypyridine, can catalyze the exchange reaction between dialkyl carbonates and amines to form carbamates. organic-chemistry.org

More recently, copper-based nanocatalysts have been developed for the oxidative coupling of phenols with amides to produce carbamates. nih.gov These catalysts offer advantages such as high efficiency, recoverability, and the ability to be used in environmentally friendly solvent systems. nih.gov

The following table provides a summary of different carbamate formation methods.

Stereoselective Synthesis Considerations

For the specific molecule this compound, there are no chiral centers or geometric isomers, and therefore, stereoselective synthesis is not directly applicable.

However, in the synthesis of analogous structures or more complex molecules incorporating the carbamate functionality, stereoselectivity can be a critical consideration. For instance, in the synthesis of chiral vicinal diacylamines, the ring cleavage of an imidazole (B134444) derivative with (-)-menthyl chloroformate introduces chiral carbamate substituents. researchgate.net Subsequent hydrogenation of the double bond proceeds with diastereoselectivity, favoring the formation of one diastereomer over the other. researchgate.net This demonstrates how a chiral auxiliary attached via a carbamate linkage can influence the stereochemical outcome of a reaction at a different site in the molecule.

Isolation and Purification Protocols for Synthetic Intermediates and Final Product

The isolation and purification of this compound and its synthetic intermediates would follow standard laboratory protocols, including extraction, crystallization, and chromatography.

Following the synthesis, the reaction mixture would typically be worked up to isolate the crude product. This often involves quenching the reaction, followed by extraction with a suitable organic solvent. For instance, in the preparation of 3,4,5-trimethoxybenzaldehyde, the reaction mixture is cooled and then extracted with petroleum ether. google.com The organic layer is then washed, dried, and concentrated to yield the crude product. google.com

Purification of the crude product is essential to obtain a compound of high purity. Recrystallization is a common and effective method for purifying solid compounds. A method for refining methyl carbamate involves extraction with chloroform (B151607) followed by recrystallization from the filtrate by cooling. researchgate.net The choice of solvent for recrystallization is critical and is determined by the solubility of the compound at different temperatures. For carbamates, solvents like ethanol, acetone, or mixtures such as acetone-chloroform have been used. nih.gov

In cases where recrystallization is not sufficient or for the purification of liquid products, chromatographic techniques are employed. Column chromatography using silica (B1680970) gel is a standard method for the purification of organic compounds. The choice of eluent (solvent system) is optimized to achieve good separation of the desired product from impurities.

The purity of the isolated product is typically assessed by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For instance, the IR spectrum of a synthesized oxazolone (B7731731) derivative showed a characteristic absorption band for the carbonyl group, confirming its formation. nih.gov Similarly, 1H-NMR and 13C-NMR are used to confirm the structure of the final product and its intermediates by analyzing the chemical shifts and coupling constants of the protons and carbons. nih.gov

Chemical Transformations and Mechanistic Investigations of Methyl 3,4,5 Trimethoxyphenyl Carbamate

Hydrolytic Stability and Reaction Kinetics of the Carbamate (B1207046) Moiety

The hydrolysis of carbamates, such as methyl (3,4,5-trimethoxyphenyl)carbamate, is a critical process that dictates their environmental persistence and metabolic fate. The stability of the carbamate linkage is highly dependent on the pH of the surrounding medium, with distinct mechanisms governing its breakdown in acidic and basic conditions.

The acid-catalyzed hydrolysis of carbamates is generally considered to be a slow and often insignificant process, particularly for aryl carbamates. clemson.edu For carbamates, the central carbonyl carbon is positioned between two electron-withdrawing atoms (oxygen and nitrogen), which reduces its electrophilicity. clemson.edu Protonation of the carbonyl oxygen under acidic conditions does not sufficiently enhance the susceptibility of the carbonyl carbon to nucleophilic attack by water. clemson.edu

While specific kinetic studies on the acid-catalyzed hydrolysis of this compound are not extensively documented in the literature, the general mechanism for carbamates suggests that it would not be a primary degradation pathway. The presence of the electron-donating methoxy (B1213986) groups on the phenyl ring would likely further decrease the rate of acid-catalyzed hydrolysis by increasing the electron density on the ester oxygen, making protonation less favorable.

In contrast to acidic conditions, the hydrolysis of carbamates is significantly accelerated in basic media. clemson.edu Alkaline hydrolysis is a dominant degradation pathway for many carbamates and can proceed through different mechanisms depending on the substitution pattern of the carbamate. clemson.eduresearchgate.net

For N-methylcarbamates, a commonly proposed mechanism is the elimination-conjugate base (E1cB) pathway. researchgate.net This mechanism involves the initial abstraction of the acidic proton from the nitrogen atom by a base (hydroxide ion), forming a carbamate anion. This is followed by the rate-determining elimination of the aryloxy group to form methyl isocyanate and the corresponding phenoxide anion. The highly reactive methyl isocyanate is then rapidly hydrolyzed to methylamine (B109427) and carbon dioxide.

A study on the alkaline hydrolysis of 4-bromo-3,5-dimethylphenyl N-methylcarbamate provided evidence for the E1cB mechanism, including a positive activation entropy and the absence of general base catalysis. researchgate.net Given the structural similarity, it is plausible that the base-catalyzed hydrolysis of this compound also proceeds via an E1cB mechanism. The rate of this reaction would be dependent on the concentration of the hydroxide (B78521) ion. clemson.edu

Table 1: General Mechanisms for Carbamate Hydrolysis

Condition Proposed Mechanism Key Steps Relative Rate
Acidic (pH < 6)A-2 (Bimolecular acid-catalyzed)1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water.Generally slow
Neutral (pH ≈ 7)Neutral HydrolysisDirect attack of water on the carbonyl carbon.Very slow
Basic (pH > 8)E1cB (Elimination-conjugate base)1. Deprotonation of the nitrogen atom. 2. Elimination of the aryloxy group to form an isocyanate. 3. Hydrolysis of the isocyanate.Generally fast

This table presents generalized mechanisms for carbamate hydrolysis based on available literature. Specific rates for this compound may vary.

Photochemical Reaction Pathways and Product Characterization

The interaction of sunlight with chemical compounds can lead to their transformation through photochemical reactions. For a molecule like this compound, the presence of a chromophoric phenyl ring suggests potential for photodegradation.

Without experimental data on the photodegradation of this compound, the identification of its abiotic photoproducts remains speculative. However, based on the known photochemistry of related compounds, potential pathways could include:

Photo-Fries rearrangement: Migration of the carbamoyl (B1232498) group to the ortho or para positions of the phenyl ring.

Homolytic cleavage of the ester or amide bond, leading to the formation of radical species. These radicals could then undergo further reactions such as dimerization, abstraction of hydrogen from the solvent, or reaction with oxygen.

Photo-hydrolysis: Accelerated hydrolysis of the carbamate linkage upon absorption of UV light.

Characterization of such photoproducts would typically involve techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to separate and identify the degradation products.

Derivatization Chemistry for Structural Modification and Functionalization

The chemical structure of this compound offers several sites for derivatization to modify its properties or to synthesize new compounds. The primary reactive sites are the N-H group of the carbamate, the aromatic ring, and the ester functionality.

One approach to derivatization involves the reaction of the N-H group. For instance, it can undergo reactions such as alkylation or acylation under appropriate conditions.

Another strategy for derivatization involves using the (3,4,5-trimethoxyphenyl) moiety as a building block for more complex molecules. For example, chalcones containing the 3,4,5-trimethoxyphenyl group have been synthesized and subsequently converted to their carbamate derivatives. orientjchem.org In one study, 3-(3,4,5-trimethoxyphenyl)-1-(4-hydroxyphenyl)-2-propen-1-one was reacted with phenyl isocyanate to yield 4-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]phenyl phenylcarbamate. orientjchem.org This demonstrates how the core structure can be incorporated into larger, potentially bioactive molecules.

Furthermore, the carbamate group itself can be used to introduce the (3,4,5-trimethoxyphenyl)oxy group onto other molecules. This can be achieved through transesterification reactions with other alcohols, although specific examples for this compound are not detailed in the available literature.

Table 2: Potential Derivatization Reactions of this compound

Reactive Site Reaction Type Potential Reagents Potential Products
N-H of CarbamateAlkylationAlkyl halides, baseN-alkylated carbamates
N-H of CarbamateAcylationAcyl chlorides, acid anhydridesN-acylated carbamates
Aromatic RingElectrophilic SubstitutionHalogens, nitrating agents, sulfonating agentsRing-substituted derivatives
Ester GroupTransesterificationAlcohols, catalystDifferent carbamate esters

This table outlines plausible derivatization reactions based on the functional groups present in this compound.

Alkylation and Acylation Reactions at Nitrogen and Oxygen Centers

The reactivity of this compound in alkylation and acylation reactions is centered around the nucleophilicity of the nitrogen and, to a lesser extent, the oxygen atoms of the carbamate functional group. The nitrogen atom possesses a lone pair of electrons and an acidic proton (N-H), making it a prime site for substitution reactions following deprotonation.

N-Alkylation and N-Acylation

The nitrogen atom of the carbamate is the most common site for alkylation and acylation. These transformations typically proceed via an initial deprotonation of the nitrogen with a suitable base to form a carbamate anion. This anion then acts as a nucleophile, attacking an alkylating or acylating agent.

Research on analogous aryl carbamates has shown that a variety of conditions can be employed to achieve N-alkylation. For instance, iron-catalyzed coupling of aryl carbamates with alkyl Grignard reagents has been reported as a method for forming C(sp²)-C(sp³) bonds, effectively alkylating the aromatic ring itself rather than the carbamate nitrogen. nih.gov However, for direct N-alkylation, base-mediated protocols are standard. The choice of base is critical; excessively strong bases can lead to the formation of catalytically inactive complexes. thieme-connect.de For the N-arylation of primary carbamates using copper catalysts, bases like potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) have proven effective. thieme-connect.de A mild and selective method for N-alkylation of various carbamates utilizes Cs₂CO₃ in conjunction with tetrabutylammonium (B224687) iodide (TBAI).

N-acylation of the carbamate nitrogen would lead to the formation of an N-acylcarbamate derivative. This reaction would typically involve an acyl halide or anhydride (B1165640) as the electrophile, again under basic conditions to facilitate the initial deprotonation of the carbamate. The reaction of tertiary amines with chloroformates is a known route to produce a carbamate and an alkyl chloride, which upon hydrolysis yields a secondary amine. nih.gov This reactivity underscores the electrophilic nature of the acyl carbon in such reagents and the nucleophilic character of the amine.

O-Alkylation and O-Acylation

While less common, reaction at the carbonyl oxygen is also mechanistically plausible. Protonation or coordination of a Lewis acid to the carbonyl oxygen can increase the electrophilicity of the carbonyl carbon. However, direct alkylation or acylation at the oxygen centers (either the carbonyl or the ester oxygen) is generally not favored under typical conditions for N-alkylation due to the superior nucleophilicity of the deprotonated nitrogen atom.

The table below summarizes general conditions used for the N-alkylation of related carbamate compounds, which would be applicable to this compound.

Reaction TypeReagents & CatalystsBaseGeneral ObservationsReference
N-ArylationAryl Halides, Copper(I) Iodide (CuI)K₃PO₄ or Cs₂CO₃Efficient for mono-N-arylation of primary carbamates. Ligands are often not required. thieme-connect.deresearchgate.net
N-AlkylationAlkyl HalidesCs₂CO₃ / TBAIProvides a mild and selective protocol for N-alkylation.
N-Alkylation (with alcohols)Alcohols, B(C₆F₅)₃ (catalyst)NoneMetal-free catalytic system for alkylating various amines and carbazoles with aryl esters. rsc.org
N-Demethylation / N-AcylationPalladium(II) acetate, Acylating Agent-Concurrent N-demethylation and N-acylation has been observed in complex amine systems. nih.gov

Electrophilic Aromatic Substitution on the Trimethoxyphenyl Ring

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution (EAS). This high reactivity stems from the cumulative electron-donating effects of four substituents attached directly to the ring: three methoxy (-OCH₃) groups and the methylcarbamate group (-O(CO)NHCH₃).

Analysis of Substituent Effects

Methoxy Groups (-OCH₃): The methoxy group is a powerful activating, ortho, para-directing substituent. doubtnut.comquora.com The oxygen atom donates electron density to the ring via resonance, stabilizing the cationic intermediate (the arenium ion) formed during the substitution process. pearson.com

Carbamate Group (-O(CO)NHCH₃): The carbamate group, attached via its ester oxygen, is also an activating, ortho, para-director. The lone pair of electrons on the oxygen atom adjacent to the ring participates in resonance, donating electron density into the ring. While the carbonyl portion of the carbamate is electron-withdrawing, the resonance donation from the oxygen is the dominant effect in directing electrophilic attack.

Regioselectivity The substitution pattern is 1-carbamate-3,4,5-trimethoxy. The available positions for an incoming electrophile are C2 and C6.

Position C2 is ortho to the carbamate group (activating) and ortho to the C3-methoxy group (activating). It is meta to the C4-methoxy group and meta to the C5-methoxy group.

Position C6 is ortho to the carbamate group (activating) and ortho to the C5-methoxy group (activating). It is meta to the C4-methoxy group and meta to the C3-methoxy group.

Due to symmetry, positions C2 and C6 are chemically equivalent. The strong activating and directing effects of the substituents at positions 1, 3, and 5 will strongly favor electrophilic attack at these two available sites. Studies on similarly activated systems, such as 1,3,5-trimethoxybenzene (B48636), confirm their high nucleophilicity in EAS reactions like halogenation and Friedel-Crafts alkylation. unizar.esrsc.org

Typical Electrophilic Aromatic Substitution Reactions

Given the highly activated nature of the ring, reactions must often be carried out under mild conditions to prevent polysubstitution or side reactions. libretexts.org

Halogenation: Bromination or chlorination would be expected to proceed rapidly, likely without the need for a Lewis acid catalyst, by using reagents like Br₂ in a polar solvent such as acetic acid. doubtnut.comlibretexts.orglibretexts.org For example, 1,3,5-trimethoxybenzene reacts with trichloroisocyanuric acid to yield the chlorinated product. rsc.org

Nitration: Nitration can be achieved with a standard mixture of concentrated nitric acid and sulfuric acid, but very low temperatures would be required to control the reaction and maximize the yield of the mono-nitro product. masterorganicchemistry.com The high reactivity of anisole, a simpler analogue, demonstrates the need for mild conditions. libretexts.org

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are also feasible. wikipedia.org However, strong Lewis acid catalysts like AlCl₃ can cause demethylation of the methoxy groups. nih.gov Milder catalysts or conditions are preferable. Trifluoromethanesulfonic acid has been shown to effectively catalyze Friedel-Crafts alkylations on 1,2,4-trimethoxybenzene. nih.govacs.org Acylation would introduce an acyl group at the C2/C6 position, leading to a ketone. organic-chemistry.orgkhanacademy.org

The table below summarizes the expected outcomes for key electrophilic aromatic substitution reactions.

ReactionTypical ReagentsPredicted Major ProductReference (Analogous Systems)
Halogenation (Bromination)Br₂ in CH₃COOHMethyl (2-bromo-3,4,5-trimethoxyphenyl)carbamate doubtnut.comlibretexts.orgmasterorganicchemistry.com
NitrationHNO₃ / H₂SO₄, coldMethyl (2-nitro-3,4,5-trimethoxyphenyl)carbamate masterorganicchemistry.comrsc.org
Friedel-Crafts AcylationCH₃COCl / mild Lewis Acid (e.g., ZnCl₂)Methyl (2-acetyl-3,4,5-trimethoxyphenyl)carbamate wikipedia.orgnih.govkhanacademy.org
Friedel-Crafts AlkylationCH₃Cl / mild Lewis AcidMethyl (2-methyl-3,4,5-trimethoxyphenyl)carbamate unizar.esnih.govacs.org

Thermolytic Decomposition Processes and Product Profiling

The thermal decomposition, or pyrolysis, of carbamates is a well-documented process, often utilized as a phosgene-free route to synthesize isocyanates. researchgate.net The thermolysis of this compound is expected to proceed via a retro-synthesis pathway, cleaving the carbamate linkage to yield an isocyanate and an alcohol.

Primary Decomposition Pathway

For N-unsubstituted or N-aryl/alkyl carbamates, the primary thermal degradation mechanism involves the cleavage of the ester C-O bond and the N-C(O) bond. This concerted or stepwise process results in the formation of the corresponding isocyanate and alcohol. Studies on the thermal degradation of various alkyl N-phenylcarbamates support this pathway. acs.org For example, the thermal cleavage of methyl phenyl carbamate yields phenyl isocyanate and methanol (B129727). researchgate.net Similarly, methyl N-methylcarbamate decomposes to methyl isocyanate and methanol. epa.gov

Applying this mechanism to this compound, the expected primary products are 3,4,5-trimethoxyphenyl isocyanate and methanol .

Reaction Conditions and Side Reactions

This decomposition is an endothermic process that requires high temperatures, typically in the range of 200–350 °C. researchgate.netnih.gov The reaction is often carried out in the gas phase or in a high-boiling point solvent. The efficiency of the process depends on the effective removal of the alcohol co-product from the reaction mixture to prevent the reversible reaction back to the carbamate. sci-hub.se

Several side reactions can occur, which may affect the yield and purity of the desired isocyanate product.

Dimerization/Trimerization of Isocyanate: The highly reactive isocyanate product can self-react to form dimers (uretdiones) or trimers (isocyanurates).

Reaction with Starting Material: The product isocyanate can react with the N-H group of the starting carbamate molecule to form an allophanate.

Decarboxylation: At very high temperatures, further degradation can lead to decarboxylation, potentially forming an amine (3,4,5-trimethoxyaniline) from the isocyanate, which could then react with other isocyanate molecules to form ureas.

The table below outlines the expected products from the thermolysis of this compound.

Product TypeChemical NameFormation PathwayReference (Analogous Systems)
Primary Product3,4,5-Trimethoxyphenyl isocyanateDirect cleavage of the carbamate linkage. acs.orgresearchgate.netnih.gov
Primary ProductMethanolDirect cleavage of the carbamate linkage. researchgate.netepa.govnih.gov
Side Product3,4,5-Trimethoxyphenylallophanate derivativeReaction of product isocyanate with starting carbamate. researchgate.net
Side ProductBis(3,4,5-trimethoxyphenyl)ureaFormation of 3,4,5-trimethoxyaniline (B125895) (from isocyanate hydrolysis/decarboxylation) followed by reaction with another isocyanate molecule. researchgate.net
Side ProductIsocyanurate trimerTrimerization of the product isocyanate.

Advanced Spectroscopic and Crystallographic Elucidation of Methyl 3,4,5 Trimethoxyphenyl Carbamate

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. The analysis of methyl (3,4,5-trimethoxyphenyl)carbamate involves a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques to unambiguously assign all proton and carbon signals and to probe the molecule's preferred conformation.

High-Resolution ¹H and ¹³C NMR Assignments and Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound are predicted based on the principle of additivity and comparison with structurally similar compounds, such as 3,4,5-trimethoxyaniline (B125895) and methyl carbamate (B1207046). The molecule's symmetry plays a significant role in its NMR signature, rendering the two aromatic protons (H-2 and H-6) and the two meta-methoxy groups chemically equivalent.

¹H NMR Spectroscopy: The proton spectrum is expected to show four distinct signals. A singlet for the two equivalent aromatic protons will appear in the aromatic region. The high electron-donating capacity of the three methoxy (B1213986) groups and the nitrogen atom of the carbamate will shield these protons, shifting their resonance upfield compared to benzene (B151609). A broad singlet corresponding to the N-H proton is also anticipated, whose chemical shift can be sensitive to solvent and concentration. The nine protons of the methoxy groups will give rise to two distinct singlets: one integrating to six protons for the equivalent methoxy groups at positions 3 and 5, and another integrating to three protons for the unique methoxy group at position 4. Finally, a singlet for the three protons of the N-methoxycarbonyl group will be observed.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display eight signals, reflecting the molecule's symmetry. The carbonyl carbon of the carbamate group is expected at the lowest field (highest chemical shift) due to its deshielded environment. The aromatic carbons will appear between approximately 95 and 155 ppm. The carbon attached to the nitrogen (C-1) and the carbons bearing the methoxy groups (C-3, C-4, C-5) will be significantly downfield compared to the carbons bearing hydrogen (C-2, C-6). The carbon of the N-methoxycarbonyl group and the carbons of the three O-methoxy groups will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom NumberPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Justification
1-~134Quaternary carbon, attached to electron-withdrawing nitrogen.
2, 6~6.8~98Shielded aromatic C-H due to strong donating groups.
3, 5-~154Aromatic carbons attached to electron-donating methoxy groups.
4-~135Aromatic carbon attached to a methoxy group, influenced by para-nitrogen.
7 (C=O)-~155Carbonyl carbon of the carbamate group.
8 (O-CH₃)~3.75~53Methyl group of the carbamate ester.
9 (N-H)~7.5 (broad)-Amide proton, shift is solvent-dependent.
10 (para-OCH₃)~3.80~61Protons and carbon of the unique para-methoxy group.
11 (meta-OCH₃)~3.85~56Protons and carbons of the two equivalent meta-methoxy groups.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To confirm the assignments from one-dimensional spectra and to piece together the molecular framework, a series of two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this molecule, the COSY spectrum would be very simple, primarily showing the absence of correlations for the isolated aromatic (H-2/H-6) and methyl singlets, confirming their structural isolation from other proton-bearing groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the aromatic proton signal (~6.8 ppm) to the C-2/C-6 carbon signal (~98 ppm), the N-methoxycarbonyl proton signal (~3.75 ppm) to its carbon (~53 ppm), and the O-methoxy proton signals (~3.80 and ~3.85 ppm) to their respective carbons (~61 and ~56 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds and is crucial for connecting the molecular fragments. Key expected correlations include:

The N-H proton (~7.5 ppm) to the carbonyl carbon (C-7) and the aromatic carbons C-2 and C-6.

The aromatic protons H-2/H-6 (~6.8 ppm) to the quaternary carbons C-1, C-3, C-4, and C-5.

The para-methoxy protons (~3.80 ppm) to the C-4 carbon.

The meta-methoxy protons (~3.85 ppm) to the C-3 and C-5 carbons.

The N-methoxycarbonyl protons (~3.75 ppm) to the carbonyl carbon (C-7).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity of protons. It would show correlations between the aromatic protons (H-2/H-6) and the adjacent meta-methoxy protons. It could also reveal spatial proximity between the N-H proton and the aromatic protons, providing insight into the rotational orientation of the carbamate group.

Conformational Analysis through NMR Spectroscopy

The conformation of this compound is primarily defined by the rotational freedom around the C1-N bond and the C-O bonds of the methoxy groups. The equivalence of the two meta-methoxy groups in the NMR spectra at room temperature suggests either rapid rotation around the C3-O and C5-O bonds or a stable, symmetric conformation. Studies on similar aromatic compounds have shown that methoxy groups can adopt either an "in-plane" or "out-of-plane" conformation relative to the aromatic ring. Variable-temperature NMR studies could reveal if these rotations become hindered at lower temperatures, which would be indicated by broadening or splitting of the methoxy signals. The NOESY spectrum provides further conformational clues regarding the preferred orientation of the carbamate moiety relative to the phenyl ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Delineation

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule, allowing for the unambiguous determination of its elemental formula, and offers insight into its structure through analysis of fragmentation patterns.

The calculated monoisotopic mass for this compound (C₁₁H₁₅NO₅) is 241.0950 Da. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 242.1023 would be the prominent ion.

The fragmentation pathway upon collision-induced dissociation (CID) can be predicted based on the stability of the resulting fragments. Key fragmentation steps would likely involve the carbamate and methoxy functional groups.

Loss of Methanol (B129727): Cleavage of the carbamate ester can lead to the loss of methanol (CH₃OH) from the protonated parent ion, resulting in an isocyanate intermediate.

Decarboxylation: Loss of carbon dioxide (CO₂) is another common pathway for carbamates.

Cleavage of Methoxy Groups: Successive losses of methyl radicals (•CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy groups are characteristic fragmentation patterns for methoxylated aromatic compounds.

Table 2: Predicted HRMS Fragments for this compound
m/z (Da)FormulaDescription
242.1023[C₁₁H₁₆NO₅]⁺Protonated Molecule [M+H]⁺
210.0761[C₁₁H₁₂NO₄]⁺[M+H - CH₃OH]⁺, Loss of methanol
198.1125[C₁₀H₁₆NO₃]⁺[M+H - CO₂]⁺, Loss of carbon dioxide
184.0601[C₉H₁₀NO₄]⁺Loss of the methoxycarbonyl group and subsequent rearrangement.
168.0808[C₉H₁₂NO₂]⁺Ion resulting from loss of CO₂ and a methoxy group.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (FTIR) or the inelastic scattering of light (Raman). The spectra provide a unique "fingerprint" for the compound.

The FTIR spectrum of this compound is expected to show several characteristic absorption bands. A sharp peak around 3300-3400 cm⁻¹ corresponds to the N-H stretching vibration of the secondary carbamate. The most intense band is predicted to be the C=O (carbonyl) stretch of the carbamate group, appearing in the range of 1700-1730 cm⁻¹. The aromatic ring will produce C=C stretching vibrations around 1500-1600 cm⁻¹. Strong bands corresponding to the asymmetric and symmetric C-O-C stretching of the aryl ethers and the carbamate ester will be prominent in the 1000-1300 cm⁻¹ region.

Table 3: Predicted Major Vibrational Frequencies for this compound
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3350N-HStretching
~3000-2840C-HStretching (Aromatic and Aliphatic)
~1715C=OStretching (Carbamate)
~1590, ~1510C=CStretching (Aromatic Ring)
~1460C-HBending (Aliphatic)
~1230C-OAsymmetric Stretching (Aryl Ether & Ester)
~1125C-OSymmetric Stretching (Aryl Ether)
~1010C-OStretching (Ester)

Single Crystal X-ray Diffraction Studies for Molecular Geometry and Supramolecular Assembly

While no public record of a single-crystal X-ray diffraction study for this compound currently exists, its molecular geometry and packing in the solid state can be inferred from analyses of closely related structures, such as methyl N-(4-nitrophenyl)carbamate. researchgate.net

It is anticipated that the 3,4,5-trimethoxyphenyl ring would be largely planar. The carbamate functional group (-NH-C(=O)O-) itself prefers a planar conformation to maximize resonance stabilization. However, there may be a slight torsion angle between the plane of the aromatic ring and the plane of the carbamate group.

In the crystal lattice, the most significant intermolecular interaction would be hydrogen bonding. The N-H group is a strong hydrogen bond donor, and the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. It is therefore highly probable that the molecules would assemble into infinite chains or tapes linked by N-H···O=C hydrogen bonds. These chains would then pack together, stabilized by weaker van der Waals forces and possibly weak C-H···O interactions involving the methoxy groups, to form the three-dimensional crystal structure.

Elucidation of Bond Lengths, Bond Angles, and Torsion Angles

Theoretical and experimental studies on amides and carbamates show that the formation of hydrogen bonds, a key feature of these molecules, can lead to slight elongations of the participating bonds. For instance, the C=O bond in amides elongates by approximately 0.007–0.013 Å upon forming a hydrogen bond with a methanol molecule. mdpi.com Similarly, the N-H bond of the carbamate group is a crucial hydrogen bond donor.

The 3,4,5-trimethoxyphenyl group also has characteristic geometries. The methoxy groups attached to the benzene ring have specific orientations relative to the ring plane. Typically, the methoxy groups at the meta positions (3 and 5) tend to be nearly coplanar with the aromatic ring, while the para-methoxy group (at position 4) may be oriented almost perpendicularly to the ring. researchgate.net

Table 1: Representative Bond Lengths from Analogous Structures (Note: Data is generalized from studies on similar carbamate and trimethoxyphenyl structures.)

Bond Typical Length (Å)
C=O (carbonyl) ~1.22 - 1.24
C-N (carbamate) ~1.34 - 1.36
N-H ~0.86 - 0.90
C-O (ester) ~1.35 - 1.37
C-C (aromatic) ~1.38 - 1.40
C-O (methoxy) ~1.36 - 1.38

Table 2: Representative Bond Angles from Analogous Structures (Note: Data is generalized from studies on similar carbamate and trimethoxyphenyl structures.)

Angle Typical Value (°)
O=C-N ~124 - 126
O=C-O ~122 - 124
C-N-H ~118 - 120
C-O-C (ester) ~115 - 117

Table 3: Representative Torsion Angles from Analogous Structures (Note: Data is generalized from studies on similar carbamate and trimethoxyphenyl structures.)

Torsion Angle Typical Value (°) Description
C-O-C-N ~180 Defines the planarity of the carbamate group
Ar-C-O-C Variable Describes rotation around the aryl-oxygen bond

Analysis of Dihedral Angles within the Molecular Framework

In molecules containing a 3,4,5-trimethoxyphenyl group linked to other ring systems, the inter-ring dihedral angle can vary significantly depending on the nature of the linker and steric hindrance. For instance, in a dihydropyrimidinone derivative, the dihedral angle between the trimethoxyphenyl ring and the dihydropyrimidine (B8664642) ring is a substantial 75.25 (6)°. researchgate.net For methyl 3′,4′,5′-trimethoxybiphenyl-4-carboxylate, the dihedral angle between the two phenyl rings is 31.23 (16)°. nih.govjyu.fi This indicates that the trimethoxyphenyl group can readily twist out of plane with other molecular fragments.

Characterization of Intermolecular Interactions: Hydrogen Bonding and Aromatic Stacking

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds and weaker interactions like aromatic stacking.

Hydrogen Bonding: The primary and most significant intermolecular interaction is the hydrogen bond formed between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule. This is a classic and strong interaction in carbamates. nih.gov In a study of a related carbamate, Aminocarb, this N—H⋯O hydrogen bond was found to be the dominant electrostatic interaction, with a calculated strength of -29.37 kJ mol⁻¹. nih.gov These bonds link molecules together, often forming chains or dimers. In one dihydropyrimidinone structure containing the 3,4,5-trimethoxyphenyl group, molecules are linked via pairs of N—H⋯O hydrogen bonds, which form inversion dimers with an R²₂(8) ring motif. researchgate.net Weaker C—H⋯O hydrogen bonds, involving methyl or aromatic C-H donors and oxygen acceptors (from carbonyl or methoxy groups), also contribute to the stability of the crystal lattice. nih.govjyu.fi

Aromatic Stacking and Other Interactions: In addition to hydrogen bonding, π-π stacking interactions between the electron-rich trimethoxyphenyl rings can play a role in the crystal packing. In a related crystal structure, π–π ring interactions were observed with a centroid–centroid distance of 3.7965 (10) Å, contributing to a three-dimensional network. researchgate.net Furthermore, weak C—H⋯π interactions are common, where a C-H bond (often from a methoxy group) points towards the face of an aromatic ring on a neighboring molecule. nih.govjyu.finih.gov In one analogue, these C—H⋯π contacts were identified as a key factor in building the final three-dimensional structure. nih.gov The interplay of the strong N—H⋯O hydrogen bonds with these weaker C—H⋯O, π-π, and C—H⋯π interactions dictates the final, stable crystalline arrangement.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic and Geometric Structure

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and the corresponding molecular energies and forces.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. It offers a balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules.

Table 1: Selected Optimized Geometric Parameters for the Methyl Carbamate (B1207046) Core Structure Calculated using DFT methods for the parent methylcarbamate, which serves as a model for the carbamate group in the title compound.

ParameterBond/AngleCalculated Value (B3LYP/cc-pVDZ) researchgate.net
Bond LengthC=O1.216 Å
C-O (ester)1.354 Å
C-N1.365 Å
O-CH₃1.436 Å
N-H1.008 Å
Bond AngleO=C-O125.7°
O=C-N125.9°
C-O-CH₃115.9°
C-N-H115.0°

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule, which is crucial for predicting intermolecular interactions and chemical reactivity. researchgate.net The MEP is calculated from the total electron density and provides a color-coded map where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ukm.my The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

In methyl (3,4,5-trimethoxyphenyl)carbamate, the HOMO is expected to be primarily localized on the electron-rich 3,4,5-trimethoxyphenyl ring, which acts as the principal electron donor. The LUMO is likely to be distributed over the carbamate group, particularly the C=O bond, which can accept electron density. Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions between these orbitals, which correspond to UV-visible absorption. nih.govresearchgate.net The HOMO-LUMO energy gap provides insight into the charge transfer that can occur within the molecule. researchgate.net

Table 2: Representative FMO Energies from DFT Calculations for Aromatic Compounds Values are for related compounds and illustrate the typical energy ranges.

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
Derivative of 1,2,3-triazole with trimethoxyphenyl groupDFT/B3LYP/6-311+G(2d,p)-6.44-1.974.47 nih.gov
A dimethoxy-substituted isobenzofuran (B1246724) derivativeDFT/B3LYP/6-311G-7.33 (-0.26952 a.u.)-4.83 (-0.17760 a.u.)2.50 ukm.my

Molecular Dynamics Simulations for Conformational Landscape and Flexibility

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of the conformational landscape and flexibility. mdpi.com

For this compound, MD simulations can explore the rotational freedom around several key single bonds. The most significant torsions include rotation around the C-N and C-O bonds of the carbamate linker and the rotation of the entire carbamate group relative to the phenyl ring. Additionally, the methoxy (B1213986) groups (-OCH₃) have their own rotational flexibility. MD simulations can map the potential energy surface associated with these rotations, identify the most stable conformers, and calculate the energy barriers between them. This information is critical for understanding how the molecule might adapt its shape to fit into a binding site or to undergo a chemical reaction.

Prediction of Spectroscopic Parameters (e.g., Calculated NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic parameters, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

Calculated NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (δ). epstem.net Theoretical calculations of ¹H and ¹³C NMR shifts for this compound can be performed on its DFT-optimized geometry. The predicted shifts can then be compared to experimental data to confirm the molecular structure. For instance, calculations on related molecules show a strong linear correlation between experimental and theoretical chemical shifts. epstem.netnih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) Based on typical values for the constituent functional groups.

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Aromatic-H (C2, C6)6.5 - 7.095 - 105
N-H~5.0N/A
O-CH₃ (para)3.7 - 3.955 - 60
O-CH₃ (meta)3.7 - 3.955 - 60
Carbamate O-CH₃3.6 - 3.8~52
C=ON/A155 - 160
Aromatic C-ON/A145 - 155
Aromatic C-NN/A130 - 140

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies that correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net Analysis of the vibrational modes for this compound would reveal characteristic frequencies for key functional groups. The most prominent bands would include the N-H stretching vibration (typically around 3300-3500 cm⁻¹), the C=O stretching vibration (around 1700-1730 cm⁻¹), C-O and C-N stretching modes (in the 1000-1300 cm⁻¹ region), and aromatic C-H and C=C stretching modes. Comparing the computed spectrum with experimental data helps to assign the observed bands to specific molecular motions. nih.gov

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is an indispensable tool for investigating reaction mechanisms, allowing for the characterization of short-lived intermediates and high-energy transition states that are difficult to observe experimentally. mdpi.com A relevant reaction for carbamates is hydrolysis, which is a key degradation pathway.

For N-methylcarbamates, alkaline hydrolysis is known to proceed via an elimination unimolecular conjugate base (E1cB) mechanism. researchgate.net Computational studies can map out the entire energy profile for this reaction pathway for this compound. The proposed steps are:

Deprotonation: A base (e.g., hydroxide (B78521) ion) abstracts the acidic proton from the carbamate nitrogen, forming a conjugate base intermediate.

Elimination: The lone pair on the nitrogen facilitates the elimination of the phenoxide group. This is the rate-determining step, and its energy barrier can be calculated by locating the corresponding transition state.

Product Formation: This step yields methyl isocyanate and the 3,4,5-trimethoxyphenolate anion. The isocyanate is then rapidly hydrolyzed to methylamine (B109427) and carbon dioxide in the aqueous medium.

By calculating the Gibbs free energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. nih.gov This profile reveals the activation energy, confirming the feasibility of the proposed mechanism and providing deep insight into the molecule's chemical stability and reactivity. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification in Chemical Systems

Chromatographic Separation Techniques

Chromatographic techniques are paramount for the separation and analysis of methyl (3,4,5-trimethoxyphenyl)carbamate from complex matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer robust methods for its determination.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

HPLC is a preferred method for the analysis of many carbamates, particularly those that are thermally labile. taylorfrancis.com For the analysis of carbamates, reversed-phase columns, such as C18, are commonly employed. nih.govepa.gov

A variety of detection modalities can be coupled with HPLC for the analysis of carbamates. UV detection is common, and for enhanced sensitivity and selectivity, mass spectrometry (MS) is often used. taylorfrancis.comnih.gov The selection of the mobile phase is critical for achieving optimal separation. A typical mobile phase for carbamate (B1207046) analysis consists of a gradient mixture of acetonitrile (B52724) and water. epa.gov

While specific HPLC parameters for this compound are not extensively documented, data from the closely related compound, 3,4,5-trimethylphenyl methylcarbamate , provides valuable insights. An analysis using a C18 column with a mobile phase of acetonitrile and water and a flow rate of 0.3 mL/min resulted in a retention time of 7.147 minutes. nih.gov Detection was achieved using electrospray ionization (ESI) in positive mode coupled with a high-resolution mass spectrometer. nih.gov

Table 1: Illustrative HPLC-MS Parameters for a Related Carbamate

Parameter Value
Compound 3,4,5-trimethylphenyl methylcarbamate
Column XBridge C18, 3.5 µm, 2.1x50mm
Mobile Phase Acetonitrile/Water
Flow Rate 0.3 mL/min
Retention Time 7.147 min
Detection ESI-QFT-MS (Positive Mode)
Precursor m/z 194.1176 [M+H]⁺

Data sourced from PubChem entry for 3,4,5-trimethylphenyl methylcarbamate nih.gov

Gas Chromatography (GC) Coupled with Selective Detectors

Gas chromatography is another powerful technique for the analysis of carbamates, though some carbamates can be thermally unstable. taylorfrancis.com For more volatile and thermally stable carbamates, GC provides excellent separation and sensitivity. The choice of detector is crucial, with nitrogen-phosphorus detectors (NPD) and mass spectrometers (MS) being highly selective for carbamate analysis. youngin.com

A common setup for the GC analysis of carbamates involves a capillary column, such as an HP-5ms, which is a low to mid-polarity column suitable for a wide range of compounds. youngin.com The use of a splitless injector is often recommended for trace analysis to maximize the amount of analyte reaching the column. youngin.com

Table 2: General GC Conditions for Carbamate Analysis

Parameter Typical Value/Type
Column HP-5ms (30 m x 0.32 mm, 0.25 µm)
Injector Splitless
Carrier Gas Helium or Nitrogen
Detector Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS)
Temperature Program Ramped from a low initial temperature to a high final temperature

Based on general methods for carbamate analysis youngin.com

Sample Preparation and Extraction Techniques for Chemical Matrices

Effective sample preparation is a critical step to isolate this compound from the sample matrix, remove interferences, and concentrate the analyte before analysis.

Optimization of Liquid-Liquid and Solid-Phase Extraction Procedures

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are two of the most common techniques for preparing carbamate samples for chromatographic analysis.

Liquid-Liquid Extraction (LLE) involves the partitioning of the analyte between two immiscible liquid phases. For the extraction of carbamates from aqueous samples, organic solvents like methylene (B1212753) chloride are frequently used. epa.gov The efficiency of LLE can be optimized by adjusting the pH of the aqueous phase and the solvent-to-sample ratio.

Solid-Phase Extraction (SPE) offers several advantages over LLE, including higher recovery, reduced solvent consumption, and the ability to handle larger sample volumes. For carbamate analysis, C18 cartridges are a popular choice for the solid phase. epa.gov The process involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of an organic solvent like methanol (B129727). epa.gov

Application of Supercritical Fluid Extraction for Carbamate Analysis

Supercritical fluid extraction (SFE) is a green and efficient alternative to traditional solvent extraction methods. It utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. The properties of a supercritical fluid can be tuned by changing the pressure and temperature, allowing for selective extraction.

For the extraction of moderately polar carbamates, pure CO₂ may not be sufficient, and the addition of a polar modifier, such as methanol, is often necessary to enhance extraction efficiency. SFE has been successfully applied to the extraction of various pesticides, including carbamates, from a range of environmental and food matrices.

Spectroscopic Quantification Methods (e.g., UV-Vis Spectroscopy)

UV-Vis spectroscopy can be used for the quantification of this compound, particularly after chromatographic separation or in relatively pure solutions. The presence of the aromatic ring in the molecule results in absorption in the UV region of the electromagnetic spectrum.

While the specific UV-Vis spectrum for this compound is not widely published, the spectrum of a related compound, 3,4,5-trimethoxybenzoic acid , shows a maximum absorbance at approximately 213 nm and a shoulder around 250-270 nm in ethanol. nist.gov It is expected that this compound would have a similar absorption profile. For quantification, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
3,4,5-trimethylphenyl methylcarbamate
Acetonitrile
Water
Methylene chloride
Methanol
Trimethylphenylammonium hydroxide (B78521)
Carbon dioxide

Environmental Chemical Fate and Abiotic Degradation Studies

Investigation of Hydrolytic Degradation Kinetics and Pathways in Aqueous Environments

Hydrolysis is a primary abiotic degradation pathway for carbamate (B1207046) pesticides in aqueous environments. The rate of hydrolysis is significantly influenced by pH and temperature. Carbamate hydrolysis can proceed through different mechanisms, primarily elimination-addition or direct nucleophilic attack, depending on the specific molecular structure and environmental conditions.

For analogous N-methylcarbamates, hydrolysis is typically base-catalyzed, with the rate increasing significantly with a rise in pH. For instance, studies on other carbamates have shown that they are generally stable in acidic to neutral water but degrade more rapidly under alkaline conditions. This process typically involves the cleavage of the carbamate ester bond, leading to the formation of the corresponding phenol (B47542), an amine, and carbon dioxide.

In the case of methyl (3,4,5-trimethoxyphenyl)carbamate, the expected hydrolysis products would be 3,4,5-trimethoxyphenol (B152058) and methylamine (B109427). The reaction is anticipated to follow pseudo-first-order kinetics, where the degradation rate is proportional to the concentration of the carbamate.

Table 1: Predicted Hydrolytic Degradation of this compound

pH Temperature (°C) Predicted Half-Life (t½) Primary Degradation Products
4 25 Stable 3,4,5-Trimethoxyphenol, Methylamine, Carbon Dioxide
7 25 Moderately Stable 3,4,5-Trimethoxyphenol, Methylamine, Carbon Dioxide
9 25 Rapid Degradation 3,4,5-Trimethoxyphenol, Methylamine, Carbon Dioxide

Note: This data is predictive and based on the behavior of similar carbamate compounds. Actual rates may vary.

Comprehensive Photolytic Degradation Studies under Simulated Environmental Conditions

Photolytic degradation, or photodegradation, is another critical abiotic process that influences the persistence of chemical compounds in the environment. This process involves the breakdown of molecules by light, particularly in the ultraviolet spectrum. The rate and pathway of photolysis are dependent on factors such as the light intensity, the presence of photosensitizing agents in the water, and the chemical structure of the compound.

For carbamates, photodegradation in aqueous solutions can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the water, such as humic acids. Research on the herbicide asulam (B1667650), a sulfonyl carbamate, has shown that it undergoes rapid photodegradation in aqueous solutions. nih.gov

The trimethoxyphenyl group in this compound is expected to absorb UV light, making direct photolysis a likely degradation pathway. The degradation products would likely result from the cleavage of the carbamate linkage and modifications to the aromatic ring.

Table 2: Anticipated Photolytic Degradation of this compound in Water

Condition Predicted Half-Life (t½) Potential Degradation Products
Simulated Sunlight (Water) Hours to Days 3,4,5-Trimethoxyphenol, and further oxidized/rearranged products.
Simulated Sunlight (Soil Surface) Hours to Days Similar to aqueous photolysis, with potential for different product distribution due to surface interactions.

Note: This data is predictive and based on the behavior of similar carbamate and aromatic compounds.

Studies on asulam have also indicated that photolytic degradation can be significant on soil surfaces, with half-lives of 40 hours on air-dried soil and 208 hours on moist soil. nih.gov This suggests that photolysis on land surfaces could also be a relevant dissipation pathway for this compound.

Chemical Interactions with Abiotic Environmental Components (e.g., Mineral Surfaces, Organic Matter)

The fate and transport of organic compounds in the soil and sediment are heavily influenced by their interactions with abiotic components like clay minerals and organic matter. These interactions, primarily adsorption, can affect the compound's bioavailability, mobility, and susceptibility to degradation.

Carbamate herbicides are known to be adsorbed by soil colloids, with the extent of adsorption depending on the soil's organic matter content, clay type, and pH. unl.edu Soil organic matter is often the main adsorbent for non-ionic herbicides. mdpi.com The interaction occurs through mechanisms such as hydrogen bonding and van der Waals forces. unl.edu

Clay minerals, with their charged surfaces, can also play a crucial role. Studies on the interaction of the herbicide asulam with montmorillonite (B579905) clay have shown that the clay surface can catalyze the decomposition of the herbicide. cambridge.orgcambridge.org The adsorption was found to occur through the protonation of the amino group by the acidic water coordinated to the interlayer cations of the clay. cambridge.orgdocumentsdelivered.com This catalytic effect was dependent on the type of exchangeable cation present in the clay. cambridge.org

For this compound, it is expected to exhibit moderate adsorption to soil organic matter and clay minerals. The methoxy (B1213986) and carbamate groups can participate in hydrogen bonding with functional groups on organic matter and mineral surfaces. The extent of this adsorption will determine its mobility in the soil profile; stronger adsorption leads to lower mobility and potentially reduced leaching into groundwater. The surfaces of certain clay minerals might also catalyze its hydrolytic degradation.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for methyl (3,4,5-trimethoxyphenyl)carbamate, and how can reaction conditions be optimized for scalability?

  • Methodology : The compound can be synthesized via carbamate formation between 3,4,5-trimethoxyaniline and methyl chloroformate. Key steps include:

  • Amino activation : React 3,4,5-trimethoxyaniline with a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) under nitrogen .
  • Carbamoylation : Add methyl chloroformate dropwise at 0–5°C to minimize side reactions. Monitor completion via TLC (hexane:ethyl acetate, 3:1) .
  • Purification : Use column chromatography (silica gel, gradient elution) to isolate the product. Yields typically range from 65–80%, with purity >95% confirmed by HPLC .
    • Optimization : Adjust stoichiometry (1:1.2 molar ratio of aniline to chloroformate) and use catalytic DMAP to enhance reactivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Structural confirmation :

  • NMR : 1^1H NMR (CDCl₃) shows methoxy singlets at δ 3.85–3.90 ppm (9H, OCH₃) and a carbamate NH signal at δ 6.2 ppm (broad, exchangeable) .
  • IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C of methoxy groups) .
  • Mass spectrometry : ESI-MS m/z 271.1 [M+H]⁺ confirms molecular weight .
    • Purity assessment : HPLC (C18 column, acetonitrile/water 60:40) with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods (e.g., QSAR) guide structural modifications to enhance bioactivity?

  • QSAR workflow :

Dataset preparation : Collect bioactivity data (e.g., IC₅₀ values) for analogs with varying substituents on the phenyl ring.

Descriptor calculation : Use software like MOE to compute electronic (HOMO/LUMO), steric (molar refractivity), and topological (Wiener index) descriptors .

Model validation : Apply partial least squares regression with cross-validation (R² > 0.7).

  • Design insights : Electron-withdrawing groups at the para position improve enzyme inhibition (e.g., COX-2) by enhancing electrophilicity .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Case study : Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM for tubulin inhibition):

  • Assay standardization : Use synchronized cell lines (HeLa) and consistent ATP concentration in viability assays .
  • Control variables : Pre-treat samples with glutathione to rule out redox-mediated false positives .
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) to measure direct target binding .

Q. How does the compound’s thermal stability impact formulation for in vivo studies?

  • Thermogravimetric analysis (TGA) : Decomposition onset at 180°C, indicating suitability for lyophilization .
  • Formulation advice : Use PEG-based matrices to prevent hydrolysis of the carbamate group at physiological pH .

Q. What mechanistic insights explain its selectivity toward kinase targets versus off-target effects?

  • Kinase profiling : Screen against a panel of 100 kinases (e.g., DiscoverX) to identify targets (e.g., JNK1 inhibition at 50 nM).
  • Docking studies : The trimethoxy phenyl group occupies a hydrophobic pocket in JNK1’s ATP-binding site, while the carbamate forms H-bonds with Lys55 .
  • Off-target mitigation : Introduce a methyl group at the carbamate’s ortho position to sterically hinder non-specific binding .

Key Research Gaps

  • Metabolic fate : Limited data on cytochrome P450-mediated oxidation pathways. Use 14^{14}C-labeled compound in hepatocyte studies .
  • Crystallography : No resolved X-ray structure with target proteins. Pursue co-crystallization trials using JNK1 .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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methyl (3,4,5-trimethoxyphenyl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.